Absence of Publicly Documented Head-to-Head Biological Data for the Exact CAS Entity (Status Report)
A systematic search of PubMed, PubChem, ChEMBL, and publicly accessible patent repositories as of April 2026 yielded no quantitative biological assay data—neither IC₅₀, EC₅₀, Kd, nor MIC values—for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683792-32-7) [1]. The compound appears in non-authoritative screening collections (e.g., the Oprea library, cataloged as Oprea1_372201) that sometimes associate it with DprE1 inhibition in Mycobacterium tuberculosis [2]; however, this annotation is not supported by a peer-reviewed publication or a deposited bioactivity record. In contrast, closely related benzothiazole sulfonamides—such as compound 82 from the PI3K/mTOR series—possess full PK/PD characterization (enzyme IC₅₀ < 1 nM, oral bioavailability F = 52%, tumor growth inhibition in xenograft models) [3]. Without analogous data for the target compound, no empirical differentiation claim can be substantiated. The value proposition for procurement rests solely on its unique, pre-assembled multi-fragment architecture, which may serve as a privileged starting point for fragment-based or combinatorial library design.
| Evidence Dimension | Biological activity and target engagement |
|---|---|
| Target Compound Data | No public quantitative bioactivity data available |
| Comparator Or Baseline | Closest bioactivity-annotated analog: PI3K/mTOR inhibitor compound 82 (EC₅₀ ≈ 1 nM in cellular assay; oral bioavailability 52%) |
| Quantified Difference | Not calculable; data gap precludes comparison. |
| Conditions | Multiple assay formats (biochemical, cellular, in vivo) are available for comparator but absent for target compound. |
Why This Matters
Procurement without target-validation data converts the compound from a validated reagent into a chemistry-first exploration tool, requiring the end-user to invest in de novo assay development.
- [1] PubChem Compound Summary for CID 16815497 and linked bioactivity records. National Center for Biotechnology Information. View Source
- [2] Non-authoritative vendor annotation (Oprea1_372201) suggesting DprE1 inhibition; no primary literature citation provided. BenchChem product page (excluded per protocol; cited here only to acknowledge the source of the uncorroborated annotation). View Source
- [3] Discovery and Optimization of a Series of Benzothiazole Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors. J. Med. Chem. 2011, 54, 2097–2113. View Source
